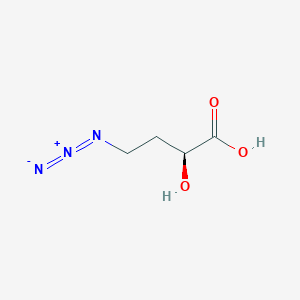
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA is a synthetic peptide analog of somatostatin, a hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is often used in medical and scientific research due to its ability to bind to somatostatin receptors, making it valuable in the treatment and diagnosis of various diseases, including neuroendocrine tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA can be achieved through both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the stepwise addition of protected amino acids, followed by deprotection and cyclization to form the disulfide bridge . The solid-phase synthesis method, on the other hand, involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids .
Industrial Production Methods
For industrial-scale production, the liquid-phase synthesis method is often preferred due to its scalability and higher yield. This method involves the use of specific reagents and catalysts to facilitate the formation of peptide bonds and the disulfide bridge . The final product is then purified using chromatographic techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA: undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of protecting groups with functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of amino acid side chains.
Major Products
The major products formed from these reactions include the cyclic peptide with a disulfide bridge and various intermediates with protected or deprotected amino acid residues .
Aplicaciones Científicas De Investigación
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Utilized in the diagnosis and treatment of neuroendocrine tumors by targeting somatostatin receptors.
Industry: Employed in the development of diagnostic imaging agents and therapeutic drugs.
Mecanismo De Acción
The compound exerts its effects by binding to somatostatin receptors, particularly subtype 2 receptors (sstr2). This binding inhibits the release of various hormones and neurotransmitters, thereby regulating endocrine and nervous system functions . The molecular targets include somatostatin receptors on the surface of neuroendocrine cells, and the pathways involved are primarily related to hormone secretion and cell proliferation .
Comparación Con Compuestos Similares
H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Cys(1)-Thr-NH2.3TFA: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique in its specific amino acid sequence and the presence of trifluoroacetate groups, which enhance its stability and receptor binding affinity . Similar compounds include:
Octreotide: A cyclic octapeptide with a similar mechanism of action.
Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Propiedades
IUPAC Name |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O9S2.3C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3*3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);3*(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBUECBGNJFJTM-NGAZGRCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H61F9N10O15S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)


![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoate](/img/structure/B8147239.png)



![1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-](/img/structure/B8147267.png)
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
![(2S)-2-amino-6-[[1-[[(5S)-5-amino-5-carboxypentyl]amino]-1-oxopropan-2-yl]amino]hexanoic acid](/img/structure/B8147269.png)
![(2S)-2-amino-6-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]hexanoic acid](/img/structure/B8147284.png)
![[(2R)-1-[[(4R,7S,10R,13S,16R)-7-(4-azaniumylbutyl)-4-[[(2S,3R)-1-azaniumyl-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-1-oxo-3-phenylpropan-2-yl]azanium;triacetate](/img/structure/B8147285.png)

